molecular formula C25H18N4O3 B14164691 Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-

Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-

Cat. No.: B14164691
M. Wt: 422.4 g/mol
InChI Key: FKAXISSURUVAIQ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This is typically achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenoxyphenyl group: This step often involves nucleophilic substitution reactions.

Chemical Reactions Analysis

Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .

Comparison with Similar Compounds

Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- can be compared with other similar compounds, such as:

The uniqueness of benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C25H18N4O3

Molecular Weight

422.4 g/mol

IUPAC Name

4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]benzoic acid

InChI

InChI=1S/C25H18N4O3/c26-24-22-21(28-29-24)14-20(15-6-8-17(9-7-15)25(30)31)27-23(22)16-10-12-19(13-11-16)32-18-4-2-1-3-5-18/h1-14H,(H,30,31)(H3,26,28,29)

InChI Key

FKAXISSURUVAIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C4C(=CC(=N3)C5=CC=C(C=C5)C(=O)O)NN=C4N

Origin of Product

United States

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